3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide
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Overview
Description
3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, and a benzofuran moiety attached to the amide nitrogen
Preparation Methods
The synthesis of 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 5-amino-2-benzofuranone in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound in biological studies to investigate the role of specific molecular pathways and targets.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in inflammatory and cancer pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of kinases and transcription factors.
Comparison with Similar Compounds
3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can be compared with other similar compounds such as:
3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)aniline: This compound has a similar structure but with an aniline group instead of a benzamide group. It exhibits different chemical reactivity and biological activity.
3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)phenylacetamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzofuran and benzamide moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dichloro-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-12-4-1-8(6-13(12)17)14(19)18-10-2-3-11-9(5-10)7-21-15(11)20/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWMHLLUOJYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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